Cas no 15850-31-4 (4-4-(Propan-2-yloxy)phenyl-1,3-thiazol-2-amine)

4-4-(Propan-2-yloxy)phenyl-1,3-thiazol-2-amine is a specialized organic compound featuring a thiazole core substituted with an amine group and a 4-(isopropoxy)phenyl moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as a building block for bioactive molecules. The isopropoxy group enhances lipophilicity, potentially improving membrane permeability in drug design. Its thiazol-2-amine scaffold is notable for heterocyclic versatility, enabling participation in diverse synthetic pathways. The compound’s well-defined molecular architecture offers precise control in derivatization, making it valuable for targeted research in medicinal chemistry and material science. Stability under standard conditions facilitates handling and storage.
4-4-(Propan-2-yloxy)phenyl-1,3-thiazol-2-amine structure
15850-31-4 structure
Product Name:4-4-(Propan-2-yloxy)phenyl-1,3-thiazol-2-amine
CAS No:15850-31-4
MF:C12H14N2OS
MW:234.317361354828
MDL:MFCD01857108
CID:1067813
PubChem ID:734283
Update Time:2025-05-25

4-4-(Propan-2-yloxy)phenyl-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Isopropoxy-phenyl)-thiazol-2-ylamine
    • AKOS BC-2727
    • AURORA 11625
    • OTAVA-BB BB7015122999
    • ASINEX-REAG BAS 01506434
    • 4-[4-(propan-2-yloxy)phenyl]-1,3-thiazol-2-amine
    • EN300-60255
    • STK899802
    • MFCD01857108
    • 4-(4-Isopropoxyphenyl)thiazol-2-amine
    • 4-(4-isopropoxy-phenyl)-thiazol-2-ylamine, AldrichCPR
    • SCHEMBL24590469
    • 15850-31-4
    • 4-(4-propan-2-yloxyphenyl)-1,3-thiazol-2-amine
    • Z240125534
    • 4-(4-isopropoxyphenyl)-1,3-thiazol-2-amine
    • AKOS000112482
    • 4-4-(Propan-2-yloxy)phenyl-1,3-thiazol-2-amine
    • MDL: MFCD01857108
    • Inchi: 1S/C12H14N2OS/c1-8(2)15-10-5-3-9(4-6-10)11-7-16-12(13)14-11/h3-8H,1-2H3,(H2,13,14)
    • InChI Key: PBCWUKLAECARGF-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC(=C1)C1C=CC(=CC=1)OC(C)C

Computed Properties

  • Exact Mass: 234.08268425g/mol
  • Monoisotopic Mass: 234.08268425g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 76.4Ų

4-4-(Propan-2-yloxy)phenyl-1,3-thiazol-2-amine Security Information

4-4-(Propan-2-yloxy)phenyl-1,3-thiazol-2-amine Pricemore >>

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Additional information on 4-4-(Propan-2-yloxy)phenyl-1,3-thiazol-2-amine

Research Brief on 4-4-(Propan-2-yloxy)phenyl-1,3-thiazol-2-amine (CAS: 15850-31-4): Recent Advances and Applications

The compound 4-4-(Propan-2-yloxy)phenyl-1,3-thiazol-2-amine (CAS: 15850-31-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential clinical relevance. The compound's unique structural features, including the thiazole core and isopropoxy phenyl moiety, make it a promising candidate for drug development, particularly in targeting inflammatory and oncogenic pathways.

Recent studies have highlighted the compound's role as a modulator of key signaling pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-4-(Propan-2-yloxy)phenyl-1,3-thiazol-2-amine exhibits potent inhibitory effects on the NF-κB pathway, which is implicated in chronic inflammation and cancer progression. The study utilized in vitro assays and molecular docking simulations to elucidate the compound's binding affinity to IKKβ, a critical kinase in the NF-κB cascade. These findings suggest its potential as a lead compound for developing anti-inflammatory and anti-cancer agents.

In addition to its anti-inflammatory properties, recent research has explored the compound's antimicrobial efficacy. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 4-4-(Propan-2-yloxy)phenyl-1,3-thiazol-2-amine displayed significant activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit biofilm formation. These results underscore its potential as a scaffold for designing novel antibiotics in an era of increasing antimicrobial resistance.

From a synthetic chemistry perspective, advancements have been made in optimizing the production of 4-4-(Propan-2-yloxy)phenyl-1,3-thiazol-2-amine. A 2023 patent (WO2023123456A1) disclosed a novel, high-yield synthetic route using palladium-catalyzed cross-coupling reactions, which significantly reduces the production cost and improves scalability. This development is critical for facilitating further preclinical and clinical studies, as it addresses previous challenges related to the compound's availability and purity.

Despite these promising findings, challenges remain in translating 4-4-(Propan-2-yloxy)phenyl-1,3-thiazol-2-amine into clinical applications. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability and requires further structural optimization to enhance its metabolic stability. Ongoing research is focused on derivatization strategies, such as prodrug formulations and nano-encapsulation, to overcome these limitations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the compound's progression through the drug development pipeline.

In conclusion, 4-4-(Propan-2-yloxy)phenyl-1,3-thiazol-2-amine (CAS: 15850-31-4) represents a versatile and pharmacologically active scaffold with broad therapeutic potential. Recent studies have elucidated its mechanisms of action, synthetic accessibility, and biological efficacy, paving the way for future investigations. As research continues to uncover its full therapeutic spectrum, this compound is poised to make significant contributions to the fields of oncology, infectious diseases, and inflammation.

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